![molecular formula C5H4N4O B1347191 [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 68774-81-2](/img/structure/B1347191.png)
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Übersicht
Beschreibung
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-pyrazine core structure, which imparts distinct chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
Analyse Chemischer Reaktionen
Cyclization Reactions
Cyclization is a cornerstone reaction for constructing the triazolo[4,3-a]pyrazin-8(7H)-one core. Two primary strategies dominate:
a) Hydrazinopyrazinone Cyclization
3-Hydrazinopyrazin-2(1H)-one intermediates undergo cyclization with carbonyl-containing reagents (e.g., triethyl orthoacetate or alkylcarbonic acid anhydrides) under reflux in anhydrous DMFA for 24 hours . This yields 3,7-disubstituted derivatives with substituent diversity at position 3.
Reagent | Conditions | Product Substituent (R³) | Yield Range | Source |
---|---|---|---|---|
Triethyl orthoacetate | DMFA, 24 h reflux | Methyl | 60–75% | |
Aryl carboxylic acids + CDI | DMFA, 24 h reflux | Aryl/Hetaryl | 55–80% |
b) Oxadiazole-to-Triazolo Pyrazine Conversion
Phosphorus oxychloride-mediated cyclization of oxadiazole intermediates (e.g., III → IV ) enables scaffold formation. Subsequent ethylenediamine ring-opening and cyclization yield 3-trifluoromethyl derivatives .
Nucleophilic Substitution
The chloromethyl group at position 3 facilitates further functionalization:
a) Alkylation/Arylation
3-(Chloromethyl)-7-phenyl derivatives react with nucleophiles (amines, phenols) in THF/K₂CO₃ to introduce substituents (e.g., 4-aminophenol → 12a–b ) .
Example Reaction
text3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one + 4-aminophenol → 3-(4-Hydroxybenzyl)-7-phenyl derivative (12a)
Conditions : THF, K₂CO₃, reflux, 12 h .
b) Fluorophenyl Substituent Introduction
2-Fluorophenyl groups are introduced via nucleophilic aromatic substitution of dichloropyrazine precursors using 2-fluoro-4-aminophenol .
Condensation Reactions
Amide Bond Formation
Boc-protected amino acids undergo DCC-mediated condensation with the triazolo-pyrazine scaffold, followed by trifluoroacetic acid deprotection to yield intermediates (VII → VIII ) .
Amino Acid | Coupling Agent | Deprotection Agent | Product Application |
---|---|---|---|
Boc-Glycine | DCC | TFA/DCM (1:1) | Anticancer derivatives |
Oxidation and Reduction
a) Oxidation
Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine) undergo oxidation to aromatic systems using MnO₂ or DDQ.
b) Reductive Amination
NaBH₃CN-mediated reduction of imine intermediates (from aldehyde condensations) yields secondary amine derivatives with enhanced pharmacokinetic profiles .
Biological Activity-Driven Modifications
a) c-Met Kinase Inhibition
Introduction of 4-oxo-pyridazinone moieties at position 2 enhances kinase inhibition. Compound 22i (IC₅₀ = 48 nM against c-Met) features a 4-methoxyphenyl group at R⁶ .
Structure-Activity Relationship (SAR)
R⁶ Substituent | c-Met IC₅₀ (nM) | A549 IC₅₀ (µM) |
---|---|---|
4-Methoxyphenyl | 48 | 0.83 |
2-Fluorophenyl | 120 | 1.45 |
b) Adenosine Receptor Antagonism
8-Amino-2-aryl derivatives exhibit nanomolar affinity for hA₂A receptors (e.g., 12 : Kᵢ = 2.9–10 nM) .
Analytical Validation of Reactions
Quantitative analysis of reaction products (e.g., 7-(4-fluorobenzyl)-3-thioxo derivatives) employs non-aqueous potentiometric titration with 0.1 M HClO₄ in acetic acid/anhydride .
Parameter | Acceptance Criteria | Observed Value |
---|---|---|
Linearity (R²) | ≥0.999 | 0.9998 |
Accuracy (% Recovery) | 99.0–101.0% | 100.2% |
Precision (% RSD) | ≤0.32% | 0.22% |
This systematic analysis underscores the versatility of triazolo[4,3-a]pyrazin-8(7H)-one in medicinal chemistry, driven by well-characterized cyclization, substitution, and condensation pathways. Future work may expand its utility in targeted kinase inhibitors and CNS-active agents.
Wissenschaftliche Forschungsanwendungen
Dual c-Met/VEGFR-2 Inhibitors
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit significant inhibitory activity against c-Met and VEGFR-2 kinases, which are crucial in cancer progression. For instance, compound 17l was synthesized and evaluated for its antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). It showed impressive IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively, indicating strong potential as a dual inhibitor with comparable efficacy to the lead compound foretinib .
PARP1 Inhibitors
Another significant application is in the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. These compounds selectively target homologous recombination-deficient cancer cells through synthetic lethality mechanisms. Several derivatives of this compound were identified with potent inhibitory activities against PARP1. Notably, compounds such as 17m , 19a , and 19k exhibited enhanced anticancer effects, suggesting their potential role in targeted cancer therapies .
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been explored. A study evaluated a series of these compounds for their activity against Gram-positive and Gram-negative bacteria. Among the tested compounds, some displayed moderate to good antibacterial activity with compound 2e showing MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that modifications in the substituents on the triazolo[4,3-a]pyrazine core significantly influence biological activity. For example:
- Compounds bearing electron-donating groups at specific positions exhibited enhanced antibacterial effects.
- The presence of indole moieties was associated with improved cytotoxicity against cancer cell lines due to favorable interactions with target receptors .
Summary of Findings
Compound | Target Activity | IC50 Values (µM) | Notes |
---|---|---|---|
17l | c-Met/VEGFR-2 Inhibitor | A549: 0.98 MCF-7: 1.05 HeLa: 1.28 | Promising dual inhibitor |
17m | PARP1 Inhibitor | Not specified | Potent against HR-deficient cells |
19a | PARP1 Inhibitor | Not specified | Effective in synthetic lethality |
2e | Antibacterial | Staphylococcus aureus: 32 E. coli: 16 | Comparable to ampicillin |
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in its hydrogenation state, which affects its chemical reactivity and biological activity.
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another related compound with a different ring fusion pattern, leading to distinct pharmacological properties.
Uniqueness
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific triazolo-pyrazine core, which imparts a combination of stability and reactivity that is advantageous for drug development. Its ability to inhibit a wide range of enzymes and receptors makes it a versatile scaffold for designing new therapeutic agents .
Biologische Aktivität
The compound [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. A study synthesized 35 new derivatives and assessed their activity against various microorganisms. The results highlighted that compounds containing aryl moieties with halogen atoms or N-arylamides demonstrated pronounced antimicrobial effects. Specifically, one derivative showed minimal inhibitory concentrations (MICs) against gram-negative bacteria ranging from 12.5 to 50.0 µg/mL .
Table 1: Antimicrobial Activity of Selected Derivatives
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
7-(3-chloro-2-methyl-phenyl)-3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | E. coli | 25.0 |
Compound 2e | S. aureus | 32.0 |
Compound 2e | E. coli | 16.0 |
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound derivatives. Notably, a series of compounds were identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP1), which is crucial in cancer therapy for targeting homologous recombination-deficient cells. Compounds such as 19k exhibited IC50 values below 4.1 nM against PARP1 and demonstrated antiproliferative effects on BRCA-deficient cancer cell lines (MDA-MB-436 and Capan-1) with IC50s less than 21.6 nM .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
19k | MDA-MB-436 (BRCA1 -/-) | <1.9 |
19k | Capan-1 (BRCA2 -/-) | <21.6 |
Compound 17l | A549 | 0.98 ± 0.08 |
Compound 17l | MCF-7 | 1.05 ± 0.17 |
The biological activity of this compound is attributed to various mechanisms:
- Antimicrobial Action : The presence of sulfur in the triazole ring enhances antifungal activity by disrupting microbial cell walls.
- Anticancer Mechanism : The inhibition of PARP1 leads to synthetic lethality in cancer cells with defective DNA repair mechanisms. Additionally, some compounds induce apoptosis through caspase activation pathways .
Case Studies
- Antimicrobial Screening : A comprehensive screening of synthesized derivatives revealed that compounds with electron-donating groups at specific positions exhibited superior antibacterial activities against both gram-positive and gram-negative strains.
- Cytotoxicity Studies : The MTT assay demonstrated that certain derivatives not only surpassed the cytotoxic effects of cisplatin in breast cancer cell lines but also minimized damage to normal cells .
Eigenschaften
IUPAC Name |
7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUVADXDHCPQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315236 | |
Record name | NSC293355 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-81-2 | |
Record name | NSC293355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC293355 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for [, , ]triazolo[4,3-a]pyrazin-8(7H)-ones, and how can structural diversity be achieved?
A1: A common synthetic approach utilizes esters of oxalamic acid as starting materials. [] The process involves a multi-step reaction sequence, including the formation of 3-hydrazinopyrazin-2-ones and subsequent cyclization with orthoesters. [] To enhance structural diversity, particularly the introduction of aryl or heterocyclic substituents at position 3, researchers propose using carbonyldiimidazole (CDI)-activated carbonic acids for the initial reaction with 3-hydrazinopyrazin-2-ones. [] This modification allows for a broader range of substituents, potentially leading to derivatives with diverse pharmacological properties.
Q2: What analytical methods are employed to quantify [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?
A2: One method employed for the quantitative determination of these compounds is nonaqueous potentiometric titration. [] This technique, utilized specifically for a 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivative, has undergone validation procedures to ensure its linearity, accuracy, and precision, meeting the acceptance criteria for these parameters. []
Q3: What are the potential pharmacological applications of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?
A3: Research suggests that these compounds hold promise as pharmaceutical agents due to their potential biological activities. [] Studies highlight their potential cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects. [] This range of activities makes them attractive candidates for further investigation in various therapeutic areas.
Q4: How is the structure of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives confirmed?
A4: The structure of synthesized compounds is rigorously confirmed through a combination of analytical techniques. Elemental analysis provides information about the elemental composition of the molecule. [] Additionally, 1H NMR spectroscopy plays a crucial role in elucidating the structure by providing detailed information about the hydrogen atoms within the molecule. [] This spectroscopic data, particularly the characteristic signals of H-5 and H-6 protons in the pyrazinone fragment, confirms the formation of the desired [, , ]triazolo[4,3-a]pyrazin-8(7H)-one condensed system. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.